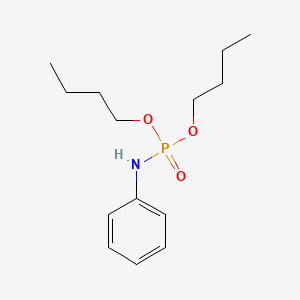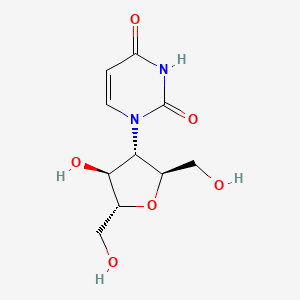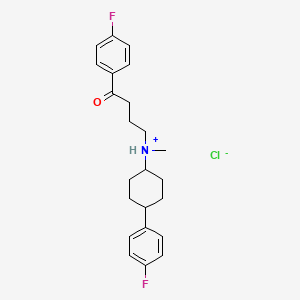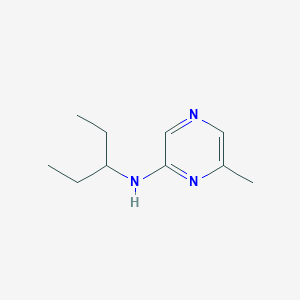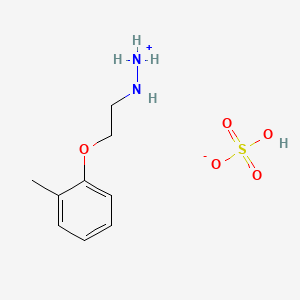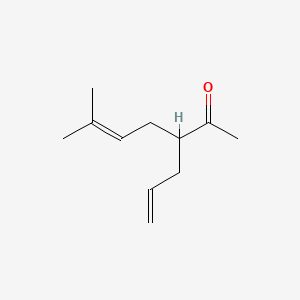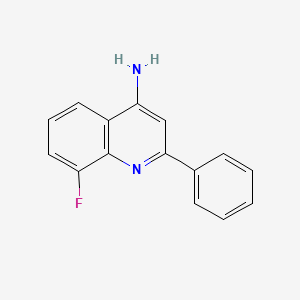
N-Cyclohexylmethyl-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexylmethyl-2,4-dinitroaniline: is an organic compound with the molecular formula C15H18F3N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the aniline ring, and two nitro groups at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-Cyclohexylmethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. The process begins with the preparation of N-cyclohexylmethyl aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
化学反应分析
Types of Reactions:
Oxidation: N-Cyclohexylmethyl-2,4-dinitroaniline can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where the nitro groups are reduced to amino groups. This can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: this compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophilic reagents, appropriate solvents, and temperature control.
Major Products:
Oxidation: Nitroso derivatives, other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: N-Cyclohexylmethyl-2,4-dinitroaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of nitration, reduction, and substitution reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine:
Drug Development: this compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
Manufacture of Dyes and Pigments: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Herbicides and Pesticides: It is also used in the production of herbicides and pesticides, leveraging its ability to disrupt biological processes in target organisms.
作用机制
Molecular Targets and Pathways:
Disruption of Microtubules: N-Cyclohexylmethyl-2,4-dinitroaniline exerts its effects by disrupting the formation of microtubules, which are essential for cell division and growth. This disruption is achieved through the formation of a complex with tubulin proteins, preventing their polymerization.
Inhibition of Cell Division: By disrupting microtubules, the compound inhibits cell division, leading to the cessation of growth in target organisms. This mechanism is particularly relevant in its use as a herbicide and pesticide.
相似化合物的比较
2,4-Dinitroaniline: A simpler analog without the cyclohexylmethyl group, used in the synthesis of dyes and as a precursor for other chemicals.
Pendimethalin: A dinitroaniline herbicide with similar microtubule-disrupting properties, used for pre-emergence weed control.
Trifluralin: Another dinitroaniline herbicide, known for its effectiveness in controlling a wide range of weeds.
Uniqueness:
Structural Features: The presence of the cyclohexylmethyl group in N-Cyclohexylmethyl-2,4-dinitroaniline imparts unique chemical and physical properties, differentiating it from other dinitroaniline compounds.
Applications: Its specific structural features make it suitable for a broader range of applications, including its use in the synthesis of complex molecules and its potential in drug development.
属性
CAS 编号 |
26389-55-9 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H17N3O4/c17-15(18)11-6-7-12(13(8-11)16(19)20)14-9-10-4-2-1-3-5-10/h6-8,10,14H,1-5,9H2 |
InChI 键 |
HOIXDOCOXWSDJL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

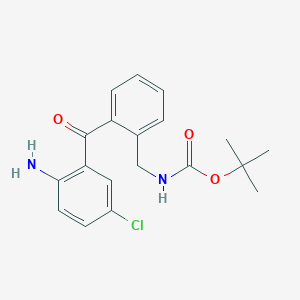
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
